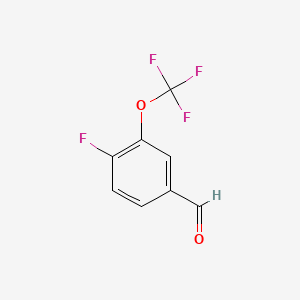

4-Fluoro-3-(trifluoromethoxy)benzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOFJJTXLIWONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590685 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-48-6 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Organic Chemistry Research

The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for the unique characteristics it imparts. nih.gov

The -OCF3 group is often considered a "pseudo-halogen" or "super-halogen" due to its electronic properties being similar to those of halogen atoms. nih.gov It is strongly electron-withdrawing and is among the most lipophilic substituents known in medicinal chemistry. nih.gov This high lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and in vivo transport. nih.gov Unlike the related trifluoromethyl (-CF3) group, the trifluoromethoxy group's oxygen atom allows for a different spatial arrangement and electronic distribution, offering chemists a distinct tool for fine-tuning molecular properties. mdpi.comnih.gov The incorporation of the -OCF3 group can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net

Table 1: Comparison of Physicochemical Properties of Key Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) |

|---|---|---|

| Hydrogen (-H) | 0.00 | 0.00 |

| Methyl (-CH3) | 0.56 | -0.17 |

| Methoxy (B1213986) (-OCH3) | -0.02 | -0.27 |

| Chlorine (-Cl) | 0.71 | 0.23 |

| Trifluoromethyl (-CF3) | 0.88 | 0.54 |

| Trifluoromethoxy (-OCF3) | 1.04 | 0.35 |

Data compiled from various sources on medicinal chemistry and substituent effects.

Significance As a Synthetic Intermediate in Academic Research

While specific, high-profile applications of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde are not extensively documented in widely available literature, its structure strongly suggests its role as a valuable synthetic intermediate or building block. The aldehyde functional group is one of the most versatile in organic synthesis, participating in a wide array of chemical transformations.

The aldehyde moiety can undergo reactions such as:

Reductive amination to form substituted benzylamines.

Wittig reactions to create complex alkenes.

Aldol (B89426) and similar condensation reactions to build larger carbon skeletons.

Oxidation to form a benzoic acid derivative.

Reduction to yield a benzyl (B1604629) alcohol.

The presence of the fluorine and trifluoromethoxy groups on the aromatic ring influences the reactivity of both the aldehyde and the ring itself. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the fluorine-bearing position. This electronic profile makes this compound a potentially useful precursor for creating more complex, highly functionalized, and biologically active molecules. Its utility lies in its ability to introduce a trifluoromethoxylated and fluorinated phenyl ring into a target structure, a motif sought after in modern drug discovery. mdpi.combohrium.com

Overview of Research Trajectories for Aryl Trifluoromethoxy Aldehydes

Established Synthetic Pathways and Precursor Chemistry

Established methods for the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde rely on well-understood chemical transformations, including electrophilic aromatic substitution and oxidation reactions. These pathways offer reliable, albeit sometimes harsh, conditions for the production of the target molecule.

Strategies Involving Benzaldehyde (B42025) Functionalization

One of the most direct routes to this compound involves the modification of a pre-existing benzaldehyde derivative. A common precursor for this strategy is 4-fluoro-3-hydroxybenzaldehyde (B26538). The key transformation in this approach is the trifluoromethoxylation of the phenolic hydroxyl group.

Historically, this transformation has been challenging due to the harsh reagents required, such as carbon tetrachloride and hydrogen fluoride (B91410). However, modern methods have introduced more manageable reagents. One such approach involves a two-step process starting with the conversion of the phenol (B47542) to a xanthate intermediate. This is followed by an oxidative desulfurization-fluorination reaction. For instance, the phenol can be reacted with an imidazolium (B1220033) methylthiocarbonothioyl salt to form the corresponding xanthate, which is then treated with a fluoride source and an oxidizing agent to yield the desired trifluoromethyl ether.

Recent advancements have also explored silver-mediated O-trifluoromethylation reactions using reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of an oxidant. nih.gov These methods offer milder conditions and have been successfully applied to a range of phenolic compounds.

Table 1: Exemplary Conditions for Trifluoromethoxylation of Phenolic Precursors

| Precursor | Reagents | Conditions | Yield |

| 4-fluoro-3-hydroxybenzaldehyde | 1. Imidazolium methylthiocarbonothioyl salt 2. Fluoride source, Oxidant | Stepwise reaction | Moderate to Good |

| 4-fluoro-3-hydroxybenzaldehyde | TMSCF3, Silver salt, Oxidant | Room temperature | Moderate |

| Phenols | XtalFluor-E | Mild conditions | High |

Approaches from Aryl Halides with Trifluoromethoxylation and Formylation

An alternative strategy begins with an appropriately substituted aryl halide, which then undergoes trifluoromethoxylation followed by formylation, or vice versa. A logical starting material for this pathway is 1-fluoro-2-(trifluoromethoxy)benzene. The introduction of the aldehyde group at the para position to the fluorine atom is the critical step.

Several classic formylation reactions can be employed for this purpose, including the Vilsmeier-Haack and Rieche reactions. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. The Rieche formylation, on the other hand, employs dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4), for the same purpose. The regioselectivity of these reactions is governed by the directing effects of the existing fluorine and trifluoromethoxy substituents.

Another approach involves the lithiation of an aryl halide followed by quenching with a formylating agent. For example, bromo(trifluoromethoxy)benzenes can be treated with butyllithium (B86547) to generate the corresponding aryllithium species, which can then react with an electrophile like DMF to introduce the aldehyde functionality.

Novel and Green Synthetic Approaches

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These novel approaches often employ catalytic systems and environmentally benign reaction conditions to minimize waste and improve safety.

Catalytic Systems for Efficient Synthesis

Catalytic methods offer a more atom-economical and environmentally friendly alternative to stoichiometric reactions. For the synthesis of this compound, catalytic approaches can be applied to both the trifluoromethoxylation and formylation steps, as well as the oxidation of a methyl group.

In the context of trifluoromethoxylation, recent research has focused on the development of catalytic methods for the O-trifluoromethylation of phenols. nih.gov These often involve transition metal catalysts that can facilitate the transfer of the OCF3 group under milder conditions than traditional methods.

For the formylation of 1-fluoro-2-(trifluoromethoxy)benzene, catalytic versions of formylation reactions are being explored. While traditional methods often require stoichiometric amounts of Lewis acids, newer systems aim to use catalytic quantities of these promoters or explore alternative catalytic cycles.

A particularly promising green approach involves the catalytic oxidation of 4-fluoro-3-(trifluoromethoxy)toluene. Various catalytic systems have been developed for the selective oxidation of substituted toluenes to their corresponding aldehydes. These include vanadium-based catalysts in the presence of hydrogen peroxide or molecular oxygen, and molybdenum-based catalysts. mdpi.combeyondbenign.org Photocatalytic methods using visible light have also emerged as a green alternative for toluene (B28343) oxidation. mdpi.com

Table 2: Catalytic Systems for Key Synthetic Transformations

| Transformation | Precursor | Catalytic System | Oxidant/Reagent |

| Oxidation | 4-fluoro-3-(trifluoromethoxy)toluene | Vanadium salt | H2O2 / O2 |

| Oxidation | 4-fluoro-3-(trifluoromethoxy)toluene | Molybdenum compound | H2O2 |

| Oxidation | Benzyl (B1604629) Alcohols | Eosin Y (photocatalyst) | O2, Visible light |

| Formylation | Aryl Halides | Palladium complex | Isocyanide, Et3SiH |

Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the use of safer solvents, reduced energy consumption, and the avoidance of hazardous reagents. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of greener solvents is a key consideration. For instance, in oxidation reactions, replacing traditional chlorinated solvents with alternatives like dimethyl carbonate (DMC) can significantly reduce the environmental impact. scholaris.ca Some modern formylation reactions are also being developed to proceed in more environmentally friendly solvents or even under solvent-free conditions. tandfonline.com

Furthermore, the use of molecular oxygen or hydrogen peroxide as the terminal oxidant in the oxidation of 4-fluoro-3-(trifluoromethoxy)toluene is a significant improvement over traditional methods that use stoichiometric, and often toxic, heavy metal oxidants. researchgate.net The only byproduct in these greener oxidations is water.

Photocatalytic reactions, which utilize visible light as an energy source, represent another avenue for environmentally benign synthesis. These reactions can often be carried out at ambient temperature, reducing energy consumption.

Optimization of Synthetic Processes

The optimization of any synthetic route is crucial for its practical application, aiming to maximize yield, minimize byproducts, and ensure scalability and cost-effectiveness. For the synthesis of this compound, several parameters can be fine-tuned.

In the trifluoromethoxylation of 4-fluoro-3-hydroxybenzaldehyde, the choice of the trifluoromethoxylating reagent and the reaction conditions (temperature, solvent, and reaction time) are critical. For instance, in silver-mediated reactions, the nature of the silver salt and any additives can significantly influence the efficiency of the reaction.

For formylation reactions, the choice and amount of Lewis acid are key variables to optimize. In the Vilsmeier-Haack reaction, the ratio of DMF to POCl3 can affect the reactivity of the Vilsmeier reagent. In the Rieche formylation, the specific Lewis acid used can impact both the yield and regioselectivity. The reaction temperature is also a crucial parameter to control, as side reactions can occur at higher temperatures.

Yield Enhancement Studies

There is a lack of published research specifically investigating the enhancement of synthetic yields for this compound. Methodologies that could potentially be applied, such as the optimization of reaction conditions (e.g., temperature, solvent, catalyst) or the exploration of alternative reagents, have not been documented for this compound in the available literature. Consequently, no data is available to construct a table of comparative yield studies.

Purity Profile Improvement in Laboratory Synthesis

Similarly, specific studies detailing the improvement of the purity profile for this compound are not present in the accessible scientific literature. While standard laboratory purification techniques such as column chromatography, crystallization, and distillation would be employed, there are no published comparative studies that analyze the effectiveness of these methods in reducing specific impurities formed during its synthesis. Therefore, a data table on purity profile improvement cannot be generated.

Reactivity of the Aldehyde Functionality

The aldehyde group is the primary site of chemical reactivity in this compound. The presence of the electron-withdrawing trifluoromethoxy group and the fluorine atom on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions and Derivatives

The electron-deficient nature of the carbonyl carbon in this compound facilitates a variety of nucleophilic addition reactions. These reactions are fundamental in constructing more complex molecular architectures.

One of the most common transformations is the reaction with organometallic reagents, such as Grignard reagents. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aldehydes with Grignard reagents suggests that the addition of an alkyl or aryl magnesium halide would proceed readily to form a secondary alcohol upon acidic workup.

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a substituted styrene. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide used. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or benzyl alcohol, respectively. These transformations provide access to a different class of derivatives with altered chemical properties and potential biological activities.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). The resulting 4-fluoro-3-(trifluoromethoxy)benzoic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

A noteworthy oxidation reaction is the Baeyer-Villiger oxidation, which converts aldehydes and ketones to esters or lactones. For benzaldehydes, this reaction can lead to the formation of either a formate (B1220265) ester (via aryl group migration) or a benzoic acid (via hydride migration). The regioselectivity of the Baeyer-Villiger oxidation of benzaldehydes is influenced by the electronic properties of the substituents on the aromatic ring. mdpi.comtcichemicals.com For electron-poor benzaldehydes, the formation of the corresponding benzoic acid is often favored. mdpi.com

Reduction: The reduction of the aldehyde group to a primary alcohol, 4-fluoro-3-(trifluoromethoxy)benzyl alcohol, is a common and straightforward transformation. researchgate.net This can be accomplished using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this conversion. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also be effective, although care must be taken due to their higher reactivity. The resulting benzyl alcohol serves as a precursor for the synthesis of ethers, esters, and halides. researchgate.net

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Fluoro-3-(trifluoromethoxy)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol |

Condensation Reactions in Complex Molecule Synthesis

Condensation reactions involving the aldehyde functionality of this compound are pivotal in the construction of larger, more complex molecules, including various heterocyclic systems.

The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. mdpi.com For instance, the reaction of this compound with malononitrile (B47326) would yield 2-(4-fluoro-3-(trifluoromethoxy)benzylidene)malononitrile. This reaction is a key step in the synthesis of various biologically active compounds. The electron-withdrawing nature of the substituents on the benzaldehyde ring generally facilitates this type of condensation.

Another important class of condensation reactions is the formation of imines (Schiff bases) through reaction with primary amines. These imines can then be further functionalized or serve as intermediates in the synthesis of nitrogen-containing heterocycles. For example, a three-component condensation of a β-ketonitrile, 4-fluorobenzaldehyde (B137897) (a related compound), and a secondary cyclic amine has been reported to proceed via an initial Knoevenagel condensation followed by aromatic nucleophilic substitution. researchgate.net A similar reactivity pattern could be anticipated for this compound.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, significantly influencing its electronic properties and metabolic stability in biological systems.

Stability and Reactivity Under Various Conditions

The trifluoromethoxy group is known for its high thermal and chemical stability. justia.com It is generally resistant to attack by acids, bases, organometallic reagents, and common oxidizing and reducing agents. justia.com This inertness is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which reduces the electron density on the oxygen atom. researchgate.net

Studies on the stability of trifluoromethoxy groups on aromatic rings have shown that they are remarkably stable under both strongly acidic (e.g., concentrated sulfuric acid) and basic (e.g., sodium hydroxide) conditions, even at elevated temperatures. This robustness makes the trifluoromethoxy group a desirable substituent in the design of molecules that need to withstand harsh chemical environments or metabolic processes.

Potential for Group Interconversions in Academic Schemes

Direct interconversion of the trifluoromethoxy group into other functional groups is challenging due to its high stability. mdpi.com However, in academic research, transformations of related trifluoromethyl groups have been explored, which could, in principle, be adapted. For instance, selective transformations of the C-F bond in aromatic trifluoromethyl groups have been achieved under specific, mild conditions.

While direct cleavage or transformation of the trifluoromethoxy group on this compound is not a commonly employed synthetic strategy, the development of novel reagents and methodologies in organofluorine chemistry may open up possibilities for such transformations in the future. The primary value of the trifluoromethoxy group currently lies in its ability to modulate the properties of the molecule while remaining intact throughout various synthetic sequences.

Aromatic Ring Functionalization and Substituent Effects of this compound

The chemical behavior of the aromatic ring in this compound is intricately governed by the electronic properties of its three substituents: the fluorine atom, the trifluoromethoxy group, and the aldehyde group. These substituents collectively influence the electron density of the benzene (B151609) ring and dictate the regioselectivity of further chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and position of this attack are determined by the activating or deactivating nature and the directing effects of the substituents already present on the ring.

In the case of this compound, all three substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack, making reactions such as nitration, halogenation, and Friedel-Crafts reactions more challenging compared to benzene.

The directing effects of the substituents are as follows:

Fluorine (at C4): As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, its high electronegativity makes it inductively deactivating.

Aldehyde group (at C1): The formyl group is a deactivating meta-director due to both inductive and resonance effects that withdraw electron density from the ring.

The positions on the aromatic ring relative to the aldehyde group are C2 (ortho), C3 (meta), C4 (para), C5 (meta), and C6 (ortho). The fluorine is at a para-like position relative to the aldehyde if we consider the substitution pattern, and the trifluoromethoxy group is at a meta-like position.

When considering the combined directing effects for an incoming electrophile, a complex pattern of regioselectivity is expected. The fluorine at C4 directs ortho to itself (to C3 and C5) and para to itself (C1, which is already substituted). The trifluoromethoxy group at C3 directs meta to itself (to C1 and C5). The aldehyde at C1 directs meta to itself (to C3 and C5).

Therefore, the C5 position is the most likely site for electrophilic attack, as it is meta to both the aldehyde and the trifluoromethoxy group, and ortho to the fluorine atom. The C2 position (ortho to the aldehyde and meta to the fluorine) and the C6 position (ortho to the aldehyde and meta to the trifluoromethoxy group) are expected to be less favored.

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively reported in publicly available literature, the predicted regioselectivity based on established principles of physical organic chemistry is summarized in the table below.

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | NO2+ | 4-Fluoro-5-nitro-3-(trifluoromethoxy)benzaldehyde | 4-Fluoro-2-nitro-3-(trifluoromethoxy)benzaldehyde, 2-Fluoro-5-nitro-3-(trifluoromethoxy)benzaldehyde |

| Bromination | Br+ | 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzaldehyde | 2-Bromo-4-fluoro-3-(trifluoromethoxy)benzaldehyde, 6-Bromo-4-fluoro-3-(trifluoromethoxy)benzaldehyde |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl-4-fluoro-3-(trifluoromethoxy)benzaldehyde | Reaction is generally difficult on highly deactivated rings. |

Nucleophilic Aromatic Substitution Adjacent to Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In this compound, the presence of the aldehyde and trifluoromethoxy groups, both potent electron-withdrawing substituents, significantly activates the ring for nucleophilic attack.

The fluorine atom at the C4 position is the most probable leaving group in an SNAr reaction. The electron-withdrawing groups ortho and para to the fluorine atom are crucial for stabilizing the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. In this molecule, the aldehyde group is para to the fluorine, and the trifluoromethoxy group is meta. The para-disposed aldehyde group is particularly effective at stabilizing the intermediate through resonance.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of functionalized aromatic compounds. Common nucleophiles include alkoxides, phenoxides, amines, and thiols.

Below is a table illustrating the expected products from the reaction of this compound with various nucleophiles. The yields for such reactions are generally expected to be good, given the electronic activation of the substrate.

| Nucleophile | Reagent Example | Product | Potential Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde | MeOH, heat |

| Phenoxide | Sodium phenoxide (NaOPh) | 4-Phenoxy-3-(trifluoromethoxy)benzaldehyde | DMF, heat |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-3-(trifluoromethoxy)benzaldehyde | DMSO, heat |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-(trifluoromethoxy)benzaldehyde | DMF or NMP, heat |

Influence of Fluorine and Trifluoromethoxy on Ring Reactivity

The combined electronic influence of the fluorine and trifluoromethoxy substituents on the reactivity of the benzaldehyde ring is substantial. Both groups are strongly electronegative, leading to a significant inductive withdrawal of electron density from the aromatic ring.

Resonance Effect (+R/-R):

The fluorine atom has a +R effect due to the ability of its lone pairs to be donated to the aromatic ring. This effect is responsible for its ortho-, para-directing nature in EAS, despite its deactivating inductive effect.

The trifluoromethoxy group's oxygen atom also has lone pairs that can theoretically participate in resonance (+R effect). However, the strong electron-withdrawing nature of the adjacent CF3 group significantly reduces the electron-donating ability of the oxygen, making its +R effect much weaker than that of a methoxy (B1213986) group. Some sources even suggest that the OCF3 group can exhibit a weak -R effect under certain conditions.

The interplay of these effects results in a highly electron-deficient aromatic ring. The deactivating nature of both substituents makes electrophilic substitution challenging, requiring harsh reaction conditions. However, this electron deficiency is advantageous for nucleophilic aromatic substitution, making the displacement of the fluorine atom a facile process.

The directing effects in electrophilic substitution are a competition between the ortho-, para-directing fluorine and the meta-directing influence of the trifluoromethoxy and aldehyde groups. As discussed in section 3.3.1, this leads to a predicted preference for substitution at the C5 position.

Derivatization Strategies and Synthesis of Novel Scaffolds from 4 Fluoro 3 Trifluoromethoxy Benzaldehyde

Formation of Diverse Chemical Motifs

The aldehyde group of 4-fluoro-3-(trifluoromethoxy)benzaldehyde is the primary site for derivatization, enabling its conversion into a wide array of functional groups and carbon skeletons through classical and modern synthetic reactions.

Synthesis of Imines, Oximes, and Hydrazones

The condensation of this compound with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives provides straightforward access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed by the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule. nih.govpeerj.com

Imines: The reaction with primary amines is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with acid catalysis to facilitate the dehydration step. nih.gov Solvent-free mechanochemical methods, involving the manual grinding of the aldehyde and amine, have also proven effective for the synthesis of fluorinated imines, offering an environmentally benign alternative. nih.gov

Oximes: Oximes are readily prepared by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, to neutralize the HCl and liberate free hydroxylamine. prepchem.comwikipedia.org The reaction is typically conducted in an alcoholic solvent. prepchem.com

Hydrazones: Hydrazones are formed by the reaction of the aldehyde with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These reactions are generally robust and can be performed under mild conditions, often in boiling methanol or ethanol. nih.govresearchgate.net The resulting hydrazone moiety can be a key component in pharmacologically active molecules or a versatile intermediate for further synthesis, such as in the formation of heterocyclic rings. nih.govnih.gov

Table 1: Synthesis of Imines, Oximes, and Hydrazones from Aldehydes This table presents generalized reaction conditions and is not specific to this compound due to a lack of specific literature.

| Derivative | Reagent(s) | Typical Conditions |

|---|---|---|

| Imines | Primary Amine (R-NH₂) | Ethanol or Methanol, room temp. to reflux, optional acid catalyst (e.g., acetic acid) |

| Oximes | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | Methanol or Ethanol, reflux |

| Hydrazones | Hydrazine Hydrate (N₂H₄·H₂O) or Substituted Hydrazines | Methanol or Ethanol, reflux |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful tool for carbon-carbon double bond formation, converting the carbonyl group of this compound into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods to achieve this transformation.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org The reaction of the ylide with the aldehyde proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgorganic-chemistry.org A key feature of the Wittig reaction is its stereoselectivity; non-stabilized ylides generally afford (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, and a major advantage is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgrsc.orgresearchgate.net

Table 2: Comparison of Wittig and HWE Reactions for Aldehyde Olefination This table presents generalized characteristics and is not specific to this compound.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

| Reactivity | Ylides can be less reactive, especially with hindered ketones | Carbanions are more nucleophilic and reactive |

Multi-Component Reactions (MCRs) Utilizing the Aldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Aldehydes are frequent participants in MCRs, and this compound is a suitable candidate for such transformations to rapidly build molecular complexity. nih.gov

While specific MCRs involving this compound are not extensively documented, its reactivity is analogous to other aromatic aldehydes used in well-known MCRs such as:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Pyridine (B92270) Synthesis: A four-component reaction (often simplified to three) that can use an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridine (B1217469) derivatives, which can be oxidized to pyridines.

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

Povarov Reaction: A three-component reaction for the synthesis of tetrahydroquinolines from an aniline (B41778), an aldehyde, and an alkene. acs.org

The electron-withdrawing nature of the substituents on the benzaldehyde (B42025) ring can influence the reaction rates and yields in these MCRs.

Construction of Heterocyclic Systems

The aldehyde functionality of this compound is a key entry point for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Pyridine and Quinoline (B57606) Derivatives

Pyridine Synthesis: The synthesis of pyridine rings often involves cyclocondensation reactions. researchoutreach.orgnih.gov The Hantzsch synthesis, a classic MCR, can utilize this compound, along with a β-ketoester and ammonia, to construct a dihydropyridine ring, which can subsequently be oxidized to the corresponding pyridine derivative.

Quinoline Synthesis: Several named reactions allow for the incorporation of an aromatic aldehyde into a quinoline scaffold. iipseries.orgnih.gov

Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde) with an aniline in the presence of a strong acid. iipseries.org

Friedländer Annulation: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone to form a quinoline. nih.govresearchgate.net While the target compound is not a 2-aminoaryl aldehyde itself, it can be used as the carbonyl component when reacted with a 2-aminoaryl ketone.

Three-Component Reactions: MCRs, such as the Doebner reaction, can synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. acs.org Similarly, pyrimido[4,5-b]quinolines have been synthesized via a one-pot multi-component reaction involving various benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov

Table 3: Selected Methods for Quinoline Synthesis Involving an Aldehyde Component This table presents generalized synthetic routes.

| Reaction Name | Key Reactants | Product Type |

|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinolines |

| Friedländer Annulation | 2-Aminoaryl Ketone, Aldehyde | 3-Substituted Quinolines |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines |

Five-Membered Heterocycles Synthesis

The aldehyde group can also be a precursor for the synthesis of five-membered heterocycles like furans, pyrroles, oxazoles, and thiazoles. frontiersin.org

1,3-Dicarbonyl Compounds: The aldehyde can be a starting point for creating 1,3-dicarbonyl synthons, which are versatile precursors for pyrazoles (with hydrazine) and isoxazoles (with hydroxylamine).

1,4-Dicarbonyl Compounds: Although requiring additional steps to convert the aldehyde into a 1,4-dicarbonyl system, the resulting compound could undergo the Paal-Knorr synthesis with ammonia or primary amines to yield pyrroles, or with dehydrating agents to form furans.

Oxazoles and Thiazoles: In the Robinson-Gabriel synthesis, an α-acylamino ketone cyclizes to form an oxazole. The aldehyde could be used to prepare the necessary precursor. Similarly, in the Hantzsch thiazole (B1198619) synthesis, the aldehyde can be a precursor to one of the components needed for the cyclization reaction.

These routes highlight the strategic importance of this compound as a foundational element for accessing a broad spectrum of complex organic structures.

Fused Ring Systems Incorporation

The synthesis of fused ring systems from this compound can be approached through multi-step sequences that construct a new ring onto the existing benzene (B151609) ring. While direct, single-step fusion reactions starting from the aldehyde are uncommon, the aldehyde functionality serves as a convenient handle for introducing other reactive groups that can participate in subsequent cyclization reactions.

One plausible strategy involves the conversion of the aldehyde to a phenol (B47542), followed by the construction of a heterocyclic ring. For instance, a Baeyer-Villiger oxidation of this compound would yield the corresponding formate (B1220265) ester, which upon hydrolysis, would provide 4-fluoro-3-(trifluoromethoxy)phenol. This phenol can then be utilized in well-established syntheses of fused heterocycles such as benzofurans or benzoxazines.

Another approach is to leverage ortho-functionalization of the aromatic ring, followed by a cyclization reaction that incorporates the aldehyde's carbon atom. For example, ortho-lithiation or ortho-bromination of a protected form of the aldehyde could introduce a functional group that can then react with the deprotected aldehyde in an intramolecular fashion to form a fused system.

Although direct examples involving this compound are not prevalent in the literature, the principles of established synthetic methodologies for fused ring systems can be applied. These strategies often involve the initial conversion of the aldehyde to a more suitable functional group for the key ring-forming step.

Expansion of Carbon Frameworks

The aldehyde group of this compound is an ideal electrophilic site for reactions that extend the carbon skeleton of the molecule. These chain elongation reactions are fundamental in building more complex molecular architectures.

A primary method for extending the carbon chain is through the synthesis of cinnamic acid derivatives via the Knoevenagel condensation. thepharmajournal.comatlantis-press.com This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. thepharmajournal.com The resulting (E)-4-fluoro-3-(trifluoromethoxy)cinnamic acid is a versatile intermediate for the synthesis of pharmaceuticals and other biologically active compounds. atlantis-press.comnih.gov

Another powerful tool for chain elongation is the Wittig reaction, which converts aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.org By reacting this compound with a variety of phosphorus ylides, a wide range of substituted styrenes can be synthesized. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Below is a table summarizing these chain elongation reactions:

| Reaction Name | Reagents | Product Type |

| Knoevenagel Condensation | Malonic acid, piperidine/pyridine | Cinnamic acid derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH-R) | Substituted styrene |

The reactivity of the aldehyde group in this compound allows for its participation in various cyclization reactions to form a plethora of carbocyclic and heterocyclic scaffolds. These reactions often proceed through an initial condensation or addition to the aldehyde, followed by an intramolecular ring-closing step.

A well-known example is the Hantzsch dihydropyridine synthesis, a multi-component reaction that can utilize an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct a 1,4-dihydropyridine (B1200194) ring. researchgate.net Employing this compound in this reaction would lead to the formation of dihydropyridines bearing the substituted phenyl group at the 4-position. These compounds are of significant interest due to their prevalence in cardiovascular drugs.

Furthermore, reactions with active methylene compounds can lead to the formation of various cyclic structures. For instance, condensation with β-ketonitriles can serve as a pathway to functionalized aromatic systems through a sequence of Knoevenagel condensation and subsequent nucleophilic aromatic substitution, although the latter is dependent on the specific reaction conditions and substrate. mdpi.com

The synthesis of pyrimidine (B1678525) derivatives, a core structure in many biologically active molecules, can be achieved by reacting the aldehyde with a 1,3-dicarbonyl compound and urea or thiourea in a Biginelli-type reaction. bu.edu.eg This one-pot cyclocondensation provides a straightforward route to dihydropyrimidinones or thiones.

The following table outlines some of the potential cyclization reactions:

| Reaction Type | Reagents | Resulting Scaffold |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, ammonia source | 1,4-Dihydropyridine |

| Biginelli Reaction | 1,3-dicarbonyl compound, urea/thiourea | Dihydropyrimidinone/thione |

| Knoevenagel-Michael Addition-Cyclization | Active methylene compound (e.g., dimedone) | Fused heterocyclic system |

Insufficient Research Data Precludes In-Depth Analysis of this compound in Medicinal Chemistry

While the trifluoromethoxy group is of growing interest in drug discovery for its ability to modulate key pharmacological properties, specific and detailed examples of the application of this compound in the context of the requested article outline could not be located. General principles of medicinal chemistry suggest that this compound could serve as a valuable synthon. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are fundamental reactions in the construction of diverse molecular frameworks.

Furthermore, the presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde ring is anticipated to confer unique electronic and lipophilic properties to any resulting molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the trifluoromethoxy group is often used as a bioisostere for other functional groups to improve pharmacokinetic profiles.

However, without specific published research, any discussion on its role in combinatorial chemistry, scaffold diversity generation, or as a precursor for specific pharmaceutical intermediates would be speculative. The scientific literature does not currently provide the necessary data, such as reaction schemes, compound library characterization, or detailed synthetic routes, that would be required to construct a thorough and scientifically accurate article as per the specified outline.

For context, the closely related analog, 4-Fluoro-3-(trifluoromethyl)benzaldehyde, has been more extensively studied and is a known intermediate in the synthesis of various pharmaceutical agents. Research on this compound highlights the utility of the fluorinated benzaldehyde scaffold in medicinal chemistry. Nevertheless, it is scientifically unsound to directly extrapolate the specific applications and research findings of the trifluoromethyl analog to the trifluoromethoxy compound, as subtle differences in their electronic and steric properties can lead to significant variations in chemical reactivity and biological activity.

Given the current state of available research, a detailed and informative article focusing solely on the chemical compound this compound, as structured by the provided outline, cannot be generated at this time. Further research and publication in the field of medicinal chemistry are required to elucidate the specific applications of this promising but under-documented building block.

Lack of Specific Research Data Precludes In-Depth Article on this compound in Medicinal Chemistry

While the trifluoromethoxy group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, and fluorinated benzaldehydes are a well-established class of reagents, the specific compound of interest, this compound, does not appear to be widely documented in synthetic and medicinal chemistry literature.

General synthetic routes to fluorinated phenyl ethers and the construction of complex fluorinated molecules are well-described in chemical literature. However, without specific examples, reaction conditions, yields, and characterization data for derivatives of this compound, a detailed and scientifically accurate article conforming to the requested outline cannot be produced at this time.

Further academic research and publication are required to elucidate the specific reactivity and utility of this compound as a building block in the synthesis of novel compounds for medicinal chemistry applications.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Trifluoromethoxy Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural picture can be assembled.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of benzaldehyde (B42025) derivatives are highly informative. The chemical shift of the aldehydic proton is typically found in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit chemical shifts and coupling patterns that are characteristic of the substitution pattern on the benzene (B151609) ring.

For instance, in the structurally related compound 4-(Trifluoromethyl)benzaldehyde, the aldehydic proton appears as a singlet at 10.13 ppm. rsc.org The aromatic protons at positions 2 and 6 are observed as a doublet at 8.04 ppm, while the protons at positions 3 and 5 appear as a doublet at 7.84 ppm. rsc.org This distinct pattern is indicative of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is typically observed at a chemical shift of around 190 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as the trifluoromethyl and trifluoromethoxy groups, will cause a downfield shift (to a higher ppm value) of the carbons they are attached to, as well as the ortho and para carbons.

A representative analysis of the ¹³C NMR chemical shifts for a substituted benzaldehyde is shown in the table below.

| Carbon Atom | 4-(Trifluoromethyl)benzaldehyde |

| C=O | 191.1 |

| C1 | 138.7 |

| C2, C6 | 129.9 |

| C3, C5 | 126.1 (q, J = 3.7 Hz) |

| C4 | 135.6 (q, J = 32.9 Hz) |

| CF₃ | 123.4 (q, J = 273.9 Hz) |

Data sourced from supporting information for a Royal Society of Chemistry publication. rsc.org

Fluorine NMR Characterization of Derivatives

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorinated organic compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.

For the trifluoromethoxy group (-OCF₃), a singlet is typically observed in the ¹⁹F NMR spectrum around -58 to -60 ppm. The trifluoromethyl group (-CF₃) directly attached to an aromatic ring, as in 4-(Trifluoromethyl)benzaldehyde, shows a singlet at approximately -63.2 ppm. rsc.org A fluorine atom directly attached to the aromatic ring will exhibit a chemical shift that is dependent on its position relative to other substituents. For example, the ¹⁹F NMR spectrum of 4-Fluorobenzaldehyde (B137897) shows a signal corresponding to the fluorine atom.

The presence of multiple fluorine-containing groups in a molecule, such as in 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, would result in distinct signals for the fluorine on the ring and the fluorine atoms of the trifluoromethoxy group, with potential through-space coupling observed between them.

| Fluorine Group | Representative Chemical Shift (ppm) |

| Ar-F | -100 to -140 |

| Ar-OCF₃ | -58 to -60 |

| Ar-CF₃ | -62 to -64 |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within a molecule.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons in the aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For example, an HMBC correlation would be expected between the aldehydic proton and the C1 carbon of the benzene ring.

Mass Spectrometry (MS) Fragmentation Analysis of Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated exact mass of a derivative can be compared to the experimentally determined mass to confirm its molecular formula.

For the related compound 4-Trifluoromethyl-1,1'-biphenyl, the calculated mass for C₁₃H₉F₃ was confirmed by HRMS. rsc.org

Fragmentation Pathways and Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The analysis of these fragment ions provides valuable structural information.

For benzaldehyde derivatives, common fragmentation pathways include the loss of the aldehydic proton (M-1), the loss of the formyl group (M-29), and the loss of carbon monoxide (M-28). The presence of the trifluoromethoxy group introduces additional fragmentation pathways, such as the loss of the CF₃O group or the CF₃ group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule.

For derivatives of this compound, such as Schiff bases, chalcones, and hydrazones, these techniques are invaluable for confirming the formation of the desired product and identifying key structural motifs.

Schiff Base Derivatives: The condensation reaction of this compound with a primary amine yields a Schiff base, characterized by the presence of an azomethine or imine group (-C=N-). The IR spectrum of such a derivative would be expected to show a characteristic stretching vibration for the C=N bond in the region of 1614-1669 cm⁻¹. acs.orgnih.gov The C-F stretching vibrations are typically observed in the range of 1106-1269 cm⁻¹. acs.orgacgpubs.org Aromatic C-H stretching vibrations would appear around 3049 cm⁻¹, while aliphatic C-H stretches are found near 2983 cm⁻¹. nih.gov

Chalcone (B49325) Derivatives: Chalcones, synthesized from the Claisen-Schmidt condensation of an acetophenone (B1666503) with this compound, possess an α,β-unsaturated ketone system. The IR spectrum of a chalcone derivative would prominently feature a strong carbonyl (C=O) stretching band between 1647 and 1666 cm⁻¹. acgpubs.orgresearchgate.net The olefinic C=C bond stretching is typically observed around 1595 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are expected in the 1605-1607 cm⁻¹ region. acgpubs.org

Hydrazone Derivatives: The reaction of this compound with a hydrazide forms a hydrazone, which contains the -C=N-NH- functional group. Similar to Schiff bases, the C=N stretching vibration is a key diagnostic peak in the IR spectrum.

The following table summarizes the expected characteristic IR and Raman vibrational frequencies for key functional groups in derivatives of this compound, based on data from analogous compounds.

| Functional Group | Derivative Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=N (Azomethine) | Schiff Base | 1614 - 1669 | Not readily available |

| C=O (Carbonyl) | Chalcone | 1647 - 1666 | Not readily available |

| C=C (Olefinic) | Chalcone | ~1595 | Not readily available |

| C-F | All | 1106 - 1269 | Not readily available |

| C-O-C (Ether) | All | Not readily available | Not readily available |

| Aromatic C-H | All | ~3049 | Not readily available |

| Aromatic C=C | All | 1573 - 1607 | Not readily available |

X-ray Crystallography of Key Derivatives for Solid-State Structure Determination

While specific crystal structures of derivatives of this compound are not widely reported, analysis of closely related fluorinated imines and hydrazones provides insight into the likely solid-state structures.

Schiff Base (Imine) Derivatives: Single-crystal X-ray diffraction studies on fluorinated Schiff bases reveal important structural features. For instance, in (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, the molecule exists in a phenol (B47542) tautomeric form with an intramolecular O-H···N hydrogen bond that stabilizes the molecular configuration. acs.org The crystal packing in such compounds is often influenced by C-H···O and π-π stacking interactions. acs.org The presence of fluorine atoms can also lead to C-H···F interactions, further stabilizing the crystal lattice. mdpi.com

Hydrazone Derivatives: The crystal structure of 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine, an analogue, shows that the molecule is approximately planar, with a small dihedral angle between the two aromatic rings. researchgate.net The crystal packing in this case is primarily stabilized by van der Waals interactions. researchgate.net

The table below presents representative crystallographic data for analogues of this compound derivatives, which can be used to anticipate the structural parameters of the target compounds.

| Compound | Derivative Type | Crystal System | Space Group | Unit Cell Parameters | Key Features |

| (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol acs.org | Schiff Base | Monoclinic | P2₁/n | a = 14.34 Å, b = 7.12 Å, c = 14.53 Å, β = 113.1° | Intramolecular O-H···N hydrogen bonding; π-π stacking |

| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol acs.org | Schiff Base | Monoclinic | P2₁/c | a = 12.01 Å, b = 10.11 Å, c = 11.52 Å, β = 108.9° | C-H···O interactions forming infinite chains |

| 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine researchgate.net | Hydrazone | Monoclinic | P2₁/c | a = 8.03 Å, b = 7.90 Å, c = 24.07 Å, β = 100.9° | Nearly planar molecule; van der Waals interactions |

Computational and Theoretical Investigations of 4 Fluoro 3 Trifluoromethoxy Benzaldehyde and Its Derivatives

Reaction Mechanism Predictions and Transition State Analysis

No computational studies predicting reaction mechanisms or analyzing transition states involving 4-Fluoro-3-(trifluoromethoxy)benzaldehyde or its direct derivatives were identified.

Should such research be published in the future, this article can be updated to reflect those findings.

Energy Barriers and Kinetic Studies of Transformations

Similarly, specific data on the energy barriers and kinetic parameters for transformations of this compound are not present in the current body of scientific literature. Theoretical kinetic studies involve calculating the activation energies of reaction steps, which are crucial for predicting reaction rates and understanding how substituents influence reactivity. For a molecule like this compound, the electron-withdrawing nature of both the fluorine and trifluoromethoxy groups is expected to significantly impact the electrophilicity of the aldehyde carbon and the reactivity of the aromatic ring. However, without specific computational studies, any discussion of these effects remains qualitative. Quantitative data, which would be presented in data tables of calculated energy barriers (in kcal/mol or kJ/mol) and rate constants, is currently unavailable.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Methodologies

While 4-Fluoro-3-(trifluoromethoxy)benzaldehyde is an achiral molecule, its aldehyde functionality serves as a key handle for introducing chirality. Future research will likely prioritize the development of enantioselective methods for transformations involving the carbonyl group, leading to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Key areas of focus will include:

Organocatalytic Asymmetric Reactions: The use of chiral secondary amine catalysts, such as those derived from proline, can facilitate highly enantioselective α-functionalization reactions of aldehydes. However, direct application to aromatic aldehydes is not standard. Instead, these catalysts are expected to be instrumental in asymmetric aldol (B89426), Mannich, and Michael reactions where this compound acts as the electrophilic partner.

Chiral Lewis Acid Catalysis: The coordination of chiral Lewis acids to the carbonyl oxygen can activate the aldehyde towards nucleophilic attack and create a chiral environment, enabling enantioselective additions of nucleophiles like organozinc reagents, silyl (B83357) enol ethers, and allylsilanes.

Asymmetric Reductions: The conversion of the aldehyde to a chiral alcohol is a fundamental transformation. Future work will involve the use of advanced catalytic systems, such as chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or transition metal complexes with chiral ligands (e.g., Ru-BINAP), to achieve high enantiomeric excess in the reduction of the formyl group.

These methodologies will provide access to a range of chiral secondary alcohols, cyanohydrins, and other derivatives that are currently difficult to synthesize with high optical purity.

Table 1: Potential Asymmetric Methodologies for this compound

| Asymmetric Transformation | Catalyst/Reagent Type | Potential Chiral Product | Anticipated Advantage |

|---|---|---|---|

| Nucleophilic Addition of Alkyl Groups | Chiral Lewis Acids (e.g., Ti-TADDOL) + Dialkylzinc Reagents | Chiral Secondary Benzylic Alcohols | High enantioselectivity and access to key chiral synthons. |

| Asymmetric Aldol Reaction | Proline-derived Organocatalysts + Ketones | Chiral β-Hydroxy Carbonyl Compounds | Metal-free conditions and high stereocontrol. |

| Asymmetric Reduction | Ru- or Rh-based catalysts with Chiral Ligands (e.g., BINAP) | Chiral (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | High turnover numbers and excellent enantioselectivity. |

| Strecker Synthesis | Chiral Schiff Base or Guanidine Catalysts | Chiral α-Amino Nitriles | Direct route to enantiomerically enriched amino acid precursors. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis and manipulation of highly fluorinated compounds can present challenges in traditional batch processing, including issues with heat management and the handling of hazardous reagents. durham.ac.uknih.gov Flow chemistry offers a powerful solution to these problems, providing enhanced safety, reproducibility, and scalability. durham.ac.uknih.gov Future research will focus on adapting the synthesis of this compound and its derivatives to continuous-flow systems.

Emerging opportunities in this area include:

Automated Multi-step Syntheses: Flow reactors can be connected in sequence to perform multi-step reactions without isolating intermediates. uc.pt This "telescoping" of reactions can significantly improve efficiency and reduce waste in the production of complex molecules derived from the title compound.

Safer Handling of Reagents: Key transformations in organofluorine chemistry, such as fluorination or trifluoromethoxylation, often involve toxic or highly reactive reagents. nih.gov The small reactor volumes and enhanced heat and mass transfer in microreactors minimize the risks associated with exothermic events or reagent decomposition, allowing for safer operating conditions. nih.gov

High-Throughput Optimization: Automated flow platforms allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), accelerating the optimization of synthetic routes and enabling the rapid discovery of novel reaction conditions.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small internal volumes and superior heat dissipation. durham.ac.uk |

| Scalability | Scaling-up can be non-linear and problematic ("scale-up effect"). | Scalable by "numbering-up" (running reactors in parallel) or longer run times. |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher purity. nih.gov |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and heat transfer. | Highly reproducible due to consistent and well-defined reaction conditions. |

Exploration of Novel Catalytic Transformations

While established reactions like Wittig and Grignard are applicable, the unique electronic nature of this compound invites the exploration of novel catalytic transformations. The electron-withdrawing properties of the substituents make both the aldehyde and the aromatic ring interesting substrates for modern catalytic methods.

Future research directions include:

C-H Functionalization: Direct catalytic activation of the C-H bonds on the aromatic ring would provide a highly atom-economical route to more complex derivatives. Research into transition-metal-catalyzed (e.g., Pd, Rh, Ir) ortho- or meta-C-H functionalization, directed by the aldehyde group, could lead to the synthesis of novel biaryl compounds or the introduction of other functional groups.

Photoredox and Electrocatalysis: These emerging fields offer new avenues for reactivity. Photoredox catalysis could enable novel radical-based additions to the aldehyde or transformations of derivatives under mild conditions. Electrocatalysis could provide a green and efficient method for the reduction of the aldehyde or for mediating coupling reactions.

Dual Catalysis Systems: Combining different catalytic modes, such as organocatalysis with transition-metal catalysis, can unlock previously inaccessible transformations. Such systems could be used to construct complex chiral molecules from this compound in a single step.

SuFEx Click Chemistry: The development of derivatives of the title compound that can act as connectors in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry is a promising area. merckmillipore.com This could involve converting the aldehyde to a group amenable to SuFEx reactions, thereby integrating this fluorinated motif into a powerful ligation chemistry platform. merckmillipore.com

Advanced Materials Science Applications (Purely Chemical Synthesis)

The high electronegativity, thermal stability, and chemical resistance conferred by the fluoro and trifluoromethoxy groups make this compound an attractive building block for advanced materials. Research in this area will focus on synthesizing novel polymers and functional organic materials where the unique properties of the fluorinated core can be exploited.

Potential applications include:

High-Performance Polymers: The aldehyde can be used as a monomer in condensation polymerizations with amines or activated methylene (B1212753) compounds to form poly(azomethine)s or Knoevenagel polymers. The resulting materials are expected to exhibit high thermal stability, low dielectric constants, and hydrophobicity, making them suitable for applications in microelectronics and specialized coatings.

Liquid Crystals: The rigid, polarizable aromatic core of the molecule is a feature common in liquid crystalline materials. By converting the aldehyde into a suitable mesogenic group (e.g., an ester or a Schiff base), it is possible to design and synthesize novel liquid crystals with tailored properties for display technologies.

Organic Electronics: The strong electron-withdrawing nature of the substituents can be used to tune the electronic properties of conjugated organic materials. Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials as electron-transporting or emissive components.

Table 3: Potential Material Science Applications and Imparted Properties

| Material Class | Synthetic Route from Aldehyde | Key Properties Imparted by Fluorinated Moiety | Potential Application |

|---|---|---|---|

| Polyimides | Conversion to diamine monomer, followed by polymerization with dianhydrides. | Enhanced thermal stability, low dielectric constant, low moisture uptake. | Aerospace components, flexible electronics. |

| Poly(azomethine)s | Direct polycondensation with diamines. | High thermal resistance, chemical inertness, potential for processability. | High-performance films and fibers. |

| Functional Dyes | Knoevenagel or aldol condensation with active methylene compounds. | Tuned absorption/emission spectra, enhanced photostability. | Sensors, organic electronics. |

| Liquid Crystals | Formation of Schiff base or ester derivatives with other mesogenic units. | Modification of mesophase behavior, altered dielectric anisotropy. | Advanced display technologies. |

Synergistic Approaches with Computational and Experimental Chemistry

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. In the context of this compound, computational tools can provide deep mechanistic insights and predict molecular properties, thereby guiding experimental design and saving significant resources.

Future research will increasingly rely on this synergy:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies for novel transformations involving the aldehyde. nih.goveurjchem.com This can help in understanding unexpected reactivity and in optimizing reaction conditions.

Rational Catalyst Design: Computational screening can be employed to design new chiral ligands or organocatalysts for the asymmetric transformations described in section 8.1. By modeling the catalyst-substrate interactions, researchers can predict which catalyst structures are most likely to provide high enantioselectivity.

Prediction of Material Properties: For the materials science applications outlined in section 8.4, computational methods like DFT and Time-Dependent DFT (TD-DFT) can predict key properties of new polymers or functional molecules before they are synthesized. nih.gov This includes electronic properties (HOMO/LUMO levels), optical properties (absorption/emission wavelengths), and even physical properties like thermal stability.

Spectroscopic Analysis: Computational chemistry can aid in the interpretation of experimental spectroscopic data (NMR, IR, UV-Vis). By calculating theoretical spectra and comparing them with experimental results, researchers can confirm the structure of newly synthesized compounds with a high degree of confidence. nih.gov

Table 4: Synergy between Computational and Experimental Methods

| Research Area | Computational Tool/Method | Experimental Goal | Synergistic Outcome |

|---|---|---|---|

| Asymmetric Catalysis | DFT, Molecular Docking | Achieve high enantioselectivity in a new reaction. | Rational design of chiral catalysts and ligands. |

| Reaction Optimization | DFT for Transition State Analysis | Improve yield and reduce side products. | Understanding reaction mechanisms to guide optimization. eurjchem.com |

| New Materials Design | TD-DFT, Molecular Dynamics | Synthesize a polymer with specific electronic or physical properties. | In-silico screening of candidate structures to prioritize synthetic targets. nih.gov |

| Structural Elucidation | NMR/IR Spectra Prediction | Confirm the structure of a novel derivative. | Corroboration of experimental data and unambiguous structure assignment. |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-fluoro-3-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

A: The compound is commonly synthesized via nucleophilic aromatic substitution or condensation reactions. For example, reacting 4-fluoro-3-(trifluoromethyl)benzaldehyde with amines (e.g., primary amines) in the presence of potassium carbonate (K₂CO₃) in dry solvents (e.g., acetone) at reflux yields derivatives with ~60% efficiency . Key variables include the base strength (K₂CO₃ vs. stronger bases), solvent polarity, and stoichiometric ratios of reactants. Optimization requires monitoring via TLC or HPLC to minimize side products like over-alkylated species.

Q. Q2: How can researchers verify the purity and structural identity of this compound?

A: Characterization typically involves:

- ¹H/¹³C NMR : Distinct aldehyde proton resonance at δ ~10.15 ppm and trifluoromethoxy (OCF₃) signals at δ ~121.0 ppm (¹³C, J = 259.2 Hz) confirm the structure .

- HRMS : Exact mass analysis (e.g., calculated m/z 333.0851 for derivatives) ensures molecular formula accuracy .

- HPLC : Purity ≥98% is achievable using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Reactivity and Stability

Q. Q3: What are the challenges in achieving regioselective functionalization of the benzaldehyde core?

A: The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine groups deactivate the aromatic ring, making electrophilic substitution difficult. Directed ortho-metalation (e.g., using LDA or Grignard reagents) or transition-metal catalysis (Pd-mediated cross-coupling) is required for regioselective modifications. For example, Suzuki-Miyaura coupling at the para-position to the aldehyde group requires careful ligand selection (e.g., SPhos) to avoid steric hindrance from -OCF₃ .

Q. Q4: How does the compound’s stability under acidic/basic conditions impact reaction design?

A: The aldehyde group is prone to oxidation under basic conditions (e.g., forming carboxylic acids). Storage at 0–6°C in inert atmospheres is recommended to prevent degradation . In acidic media, the trifluoromethoxy group may hydrolyze to -OH if heated above 80°C, necessitating pH-controlled conditions (<3) for reactions like imine formation .

Mechanistic and Analytical Challenges

Q. Q5: How can conflicting NMR data for derivatives be resolved?

A: Contradictions in ¹H NMR shifts (e.g., δ 7.42–8.10 ppm for imidazole derivatives) arise from solvent effects (DMSO-d₆ vs. CDCl₃) and dynamic processes like tautomerism. Using deuterated acetone or DMSO and variable-temperature NMR can clarify splitting patterns . For ¹⁹F NMR, referencing against CFCl₃ resolves ambiguities in -OCF₃ environments .

Q. Q6: What strategies mitigate side reactions during nucleophilic additions to the aldehyde group?

A: Protecting the aldehyde as an acetal (e.g., using ethylene glycol) prevents unwanted nucleophilic attack. Alternatively, low-temperature conditions (-20°C) and slow reagent addition reduce dimerization or over-reduction (e.g., using NaBH₄ instead of LiAlH₄ for controlled reduction to alcohols) .

Applications in Drug Discovery

Q. Q7: How is this compound utilized in developing fluorinated bioactive molecules?

A: The -OCF₃ group enhances metabolic stability and membrane permeability in drug candidates. For example, it serves as a key intermediate in synthesizing 14-3-3 protein interaction stabilizers, where the aldehyde forms reversible Schiff bases with lysine residues . SAR studies show that fluorination at the 4-position improves target binding affinity by ~30% compared to non-fluorinated analogs .

Q. Q8: What computational methods predict the compound’s reactivity in complex systems?

A: DFT calculations (e.g., B3LYP/6-31G*) model electrophilic Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) evaluates binding poses in protein cavities, while MD simulations (AMBER) assess stability of derived imines in aqueous environments .

Contradictions in Literature Data

Q. Q9: Why do reported melting points and spectral data vary across sources?

A: Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline states) and impurities. For instance, the amorphous brown oil form of derivatives in lacks a defined melting point, while recrystallized samples from report sharp mp ranges. Cross-referencing with databases like PubChem (CAS 659-28-9) ensures consistency .

Safety and Handling

Q. Q10: What precautions are critical when handling this compound in lab settings?

A: The aldehyde is a respiratory irritant (GHS H315/H319). Use fume hoods, nitrile gloves, and PPE. Storage under nitrogen at 2–8°C prevents peroxide formation. Spills require neutralization with sodium bisulfite before ethanol/water cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro